molecular formula C9H11N3O2 B3061255 Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)- CAS No. 75195-76-5

Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)-

Cat. No. B3061255
CAS RN: 75195-76-5
M. Wt: 193.2 g/mol
InChI Key: ZQELURDMDMQXQV-VIFPVBQESA-N
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Description

“Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)-” is a chemical compound with the molecular formula C9H11N3O2 . It has an average mass of 193.202 Da and a monoisotopic mass of 193.085129 Da . It is also known by other names such as N’-Nitrosonornicotine-1-N-oxide and 1-Oxyde de 3- (1-nitroso-2-pyrrolidinyl)pyridine .


Molecular Structure Analysis

The molecular structure of “Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)-” is based on its molecular formula, C9H11N3O2 . Detailed structural information can be obtained from databases like ChemSpider .


Chemical Reactions Analysis

The specific chemical reactions involving “Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)-” are not provided in the search results. For comprehensive reaction analysis, it is suggested to consult specialized chemical reaction databases or literature .


Physical And Chemical Properties Analysis

“Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)-” has a molecular weight of 193.20300 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results. For a comprehensive properties analysis, it is recommended to refer to specialized chemical databases .

Scientific Research Applications

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including pyridine-based compounds, are recognized for their versatility as synthetic intermediates and catalysts. They play a critical role in metal complexes formation, design of catalysts, and asymmetric catalysis. Their significant potential in drug applications, especially in developing compounds with anticancer, antibacterial, and anti-inflammatory activities, highlights their importance in medicinal chemistry (Li et al., 2019).

Environmental Impact and Nitrous Oxide Emission

The production of nitrous oxide (N2O), a potent greenhouse gas, involves microbial nitrification and denitrification processes common in aquaculture systems. Pyridine derivatives have been studied for their role in these processes, suggesting that aquaculture could be a significant anthropogenic source of N2O emission. Understanding the mechanisms and factors affecting N2O production is crucial for developing strategies to minimize emissions (Hu et al., 2012).

Analytical and Diagnostic Applications

Pyridine and its derivatives serve as essential tools in analytical chemistry, including the detection and quantification of reactive nitrogen species (RNS). Their role in forming nitrotyrosine, a marker for RNS production in biological systems, underscores the utility of pyridine derivatives in biomedical research and diagnostics (Herce-Pagliai et al., 1998).

Applications in Photon-based Electronics

The photochromic activity of ortho-nitrobenzylpyridines, which involves the intramolecular transfer of a proton, demonstrates potential applications in photon-based electronics. These compounds are valuable for studying photoreactions of nitro-based caged compounds and could contribute to the development of new electronic materials (Naumov, 2006).

Mechanism of Action

The mechanism of action for “Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)-” is not specified in the search results. The mechanism of action usually depends on the context in which the compound is used, such as in biological or chemical processes .

Safety and Hazards

The safety information and potential hazards associated with “Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)-” are not specified in the search results. For detailed safety and hazard information, it is recommended to refer to Material Safety Data Sheets (MSDS) or other safety databases .

Future Directions

The future directions for the research and application of “Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)-” are not specified in the search results. Future directions usually depend on the current state of research, potential applications, and emerging trends in the field .

properties

IUPAC Name

3-[(2S)-1-nitrosopyrrolidin-2-yl]-1-oxidopyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-10-12-6-2-4-9(12)8-3-1-5-11(14)7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQELURDMDMQXQV-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N=O)C2=C[N+](=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)N=O)C2=C[N+](=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)-

CAS RN

75195-76-5
Record name Pyridine, 3-[(2S)-1-nitroso-2-pyrrolidinyl]-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75195-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Nitrosonornicotine-N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075195765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-NITROSONORNICOTINE-N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZY8JS4E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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